molecular formula C11H13NO2 B3243212 2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 155288-39-4

2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B3243212
CAS No.: 155288-39-4
M. Wt: 191.23 g/mol
InChI Key: RUKUQQMNBJOCCZ-UHFFFAOYSA-N
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Description

“2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one” is also known as N-(3-Hydroxypropyl)phthalimide . It is a compound with the molecular formula C11H11NO3 . It is also known by other names such as 1H-Isoindole-1,3 (2H)-dione, 2- (3-hydroxypropyl)-, and 2- (3-Hydroxypropyl)isoindole-1,3-dione .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, piperazine derivatives have been synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” includes a hydroxypropyl group attached to an isoindole ring . The hydroxypropyl group contains a hydroxyl (-OH) group, which can participate in hydrogen bonding, making the compound polar .

Scientific Research Applications

Synthesis Techniques and Methods

  • The synthesis of various 3,3-dialkoxy-2,3-dihydro-1-hydroxy-1H-isoindoles, including compounds similar to 2-(3-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one, has been explored using acid catalysts like silica gel and base catalysts like triethylamine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (Sato et al., 1988).
  • A method for synthesizing a variety of 2,3-dihydro-2-alkyl-3-(substituted amino)-1H-isoindol-1-ones, which could include the compound , has been developed using a phase-transfer catalyst system (Sato et al., 1986).

Chemical Properties and Reactions

  • The study of the chemical properties and reactions of isoindoles, including compounds like this compound, has been conducted, revealing insights into the synthesis and behavior of these molecules (Hennige et al., 1988).

Application in Organic Chemistry

  • In organic chemistry, isoindol-1-ones like the compound are used as intermediates for the synthesis of more complex molecules. For instance, they have been used in the synthesis of metal complexes (Galanin et al., 2009) and in the study of reactions involving phenols (Bartlett et al., 1969).

Properties

IUPAC Name

2-(3-hydroxypropyl)-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-7-3-6-12-8-9-4-1-2-5-10(9)11(12)14/h1-2,4-5,13H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKUQQMNBJOCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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